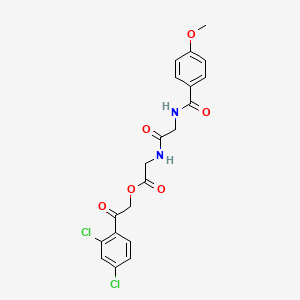![molecular formula C17H19BrN2O4S B4007978 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B4007978.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-methylglycinamide
説明
Sulfonamide-derived compounds are known for their significant biological activities and diverse applications in medicinal chemistry. They are characterized by the presence of the sulfonamide group (-SO2NH2) and are pivotal in developing therapeutic agents and studying biological mechanisms.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of sulfonic acids or their derivatives with amines. For example, Chohan and Shad (2011) detailed the synthesis of sulfonamide-derived ligands and their metal complexes, offering insight into the synthetic pathways that might be relevant for creating complex molecules similar to the one (Chohan & Shad, 2011).
Molecular Structure Analysis
X-ray diffraction methods are commonly used to determine the molecular structure of sulfonamide compounds. The study by Alaşalvar et al. (2016) on the molecular and crystal structure of a new sulfonamide derivative could provide a methodological framework for analyzing the molecular structure of similar compounds (Alaşalvar et al., 2016).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, including metal complex formation and interactions with other organic molecules. The antibacterial and antifungal activities of some sulfonamide compounds, as reported by Chohan and Shad (2011), highlight the chemical reactivity and biological properties of these molecules (Chohan & Shad, 2011).
Physical Properties Analysis
The physical properties, such as magnetic susceptibility and conductivity measurements, along with spectral data (IR, NMR, electronic, mass spectrometry), play a crucial role in characterizing sulfonamide derivatives. These measurements help deduce the bonding nature and structural details of the synthesized compounds, as demonstrated in the synthesis and characterization of sulfonamide-derived ligands (Chohan & Shad, 2011).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including their reactivity with metals and other organic molecules, are essential for understanding their potential applications and interactions. The study on sulfonamide-derived compounds and their transition metal complexes by Chohan and Shad (2011) provides valuable insights into the chemical properties and reactivity of these molecules (Chohan & Shad, 2011).
科学的研究の応用
Bromophenol Derivatives and Their Applications
Bromophenol derivatives, extracted from natural sources such as the red alga Rhodomela confervoides, have been studied for various potential applications, including the investigation of their bioactivity against human cancer cell lines and microorganisms. Though the directly mentioned compounds were found inactive, the methodologies and structural elucidation techniques applied can provide insights into the research applications of related bromophenyl sulfonyl compounds (Zhao et al., 2004).
Synthetic Applications in Molecular Electronics
Aryl bromides serve as useful building blocks for the synthesis of thiol end-capped molecular wires, suggesting the utility of bromophenyl sulfonyl compounds in the development of molecular electronics through efficient synthetic transformations. This highlights the potential of N2-[(4-bromophenyl)sulfonyl]-N1-(2-ethoxyphenyl)-N2-methylglycinamide in facilitating the synthesis of complex molecular structures for electronic applications (Stuhr-Hansen et al., 2005).
Bioconversion and Drug Metabolism Studies
The application of biocatalysis to drug metabolism showcases how microbial-based systems can be utilized to produce mammalian metabolites of biaryl-bis-sulfonamide compounds. This approach aids in the structural characterization of drug metabolites, suggesting a research avenue for studying the metabolism of sulfonyl-containing compounds and their potential pharmacological activities (Zmijewski et al., 2006).
Peptidomimetics and Drug Discovery
N-Aminosulfamides, acting as peptidomimetics by replacing the C(α)H and the carbonyl of amino acid residues, illustrate the application of sulfonyl and aminosulfonyl groups in the synthesis of peptide analogs. This research is crucial for drug discovery, offering a pathway to novel therapeutic agents (Turcotte et al., 2012).
Sulfonamide-derived Compounds in Transition Metal Complexes
The study of sulfonamide-derived ligands and their metal complexes emphasizes the role of these compounds in coordination chemistry, providing insights into their potential applications in catalysis, material science, and as antimicrobial agents (Chohan & Shad, 2011).
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-methylamino]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-16-7-5-4-6-15(16)19-17(21)12-20(2)25(22,23)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWGGKDMEXMMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxybenzyl)-N-ethyl-2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4007908.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B4007920.png)
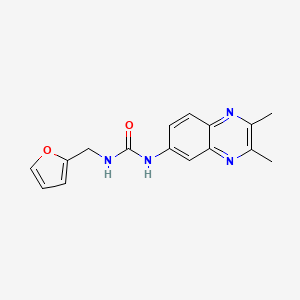
![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007923.png)
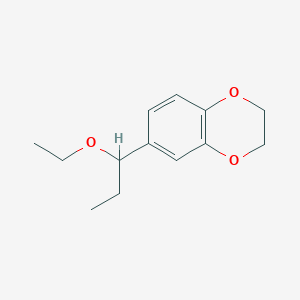
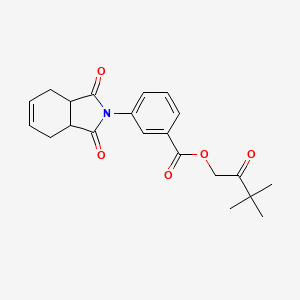
![5-{[(4-methoxyphenyl)amino]methylene}-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4007946.png)
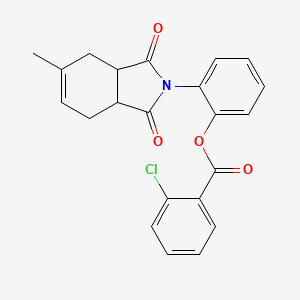
![2-methyl-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-2,8-diazaspiro[5.5]undecane](/img/structure/B4007968.png)
![N-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4007974.png)
![methyl 2-{[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]amino}benzoate](/img/structure/B4007981.png)
![1,1'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dipiperidine](/img/structure/B4007985.png)

